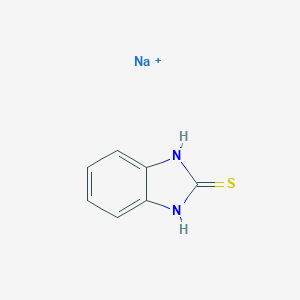

Sodium;1,3-dihydrobenzimidazole-2-thione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191941. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15091-69-7 |

|---|---|

Molecular Formula |

C7H6N2NaS+ |

Molecular Weight |

173.19 g/mol |

IUPAC Name |

sodium;1,3-dihydrobenzimidazole-2-thione |

InChI |

InChI=1S/C7H6N2S.Na/c10-7-8-5-3-1-2-4-6(5)9-7;/h1-4H,(H2,8,9,10);/q;+1 |

InChI Key |

AZHSWHMJDBFGBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=S)N2.[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)[S-].[Na+] |

Other CAS No. |

15091-69-7 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium 1,3-dihydrobenzimidazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Sodium 1,3-dihydrobenzimidazole-2-thione, a key intermediate in the development of various pharmaceutically active compounds. This document details the prevalent synthetic methodologies for its precursor, 1,3-dihydrobenzimidazole-2-thione (also known as 2-mercaptobenzimidazole), and subsequently outlines the protocol for its conversion to the corresponding sodium salt. A thorough compilation of characterization data is presented in tabular format for ease of reference and comparison. Furthermore, this guide includes detailed experimental protocols and visual representations of the synthetic workflows to aid in practical laboratory applications.

Introduction

1,3-dihydrobenzimidazole-2-thione and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antihistaminic, and analgesic properties. The sodium salt of 1,3-dihydrobenzimidazole-2-thione serves as a versatile nucleophile in various organic reactions, facilitating the synthesis of a wide array of S-substituted benzimidazole derivatives. This guide focuses on the practical aspects of preparing and characterizing this important synthetic building block.

Synthesis

The synthesis of Sodium 1,3-dihydrobenzimidazole-2-thione is a two-step process. First, the precursor 1,3-dihydrobenzimidazole-2-thione is synthesized, followed by its conversion to the sodium salt.

Synthesis of 1,3-dihydrobenzimidazole-2-thione (Precursor)

The most common and efficient method for the synthesis of 1,3-dihydrobenzimidazole-2-thione involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base. An alternative route utilizes potassium ethyl xanthate.

Spectroscopic Profile of 1,3-Dihydrobenzimidazole-2-thione and its Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of 1,3-Dihydrobenzimidazole-2-thione

The spectroscopic data for the parent compound, 1,3-dihydrobenzimidazole-2-thione (also known as 2-mercaptobenzimidazole), is well-documented. This data provides the foundational understanding of the molecule's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,3-dihydrobenzimidazole-2-thione, the spectra are consistent with its symmetric structure in solution due to tautomerism.

Table 1: 1H NMR Data for 1,3-Dihydrobenzimidazole-2-thione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.20 | singlet | 2H | N-H |

| ~7.10 - 7.19 | multiplet | 4H | Aromatic C-H |

Note: The N-H proton signal is typically broad and its chemical shift can be solvent-dependent. This signal will be absent in the 1H NMR spectrum of the sodium salt.

Table 2: 13C NMR Data for 1,3-Dihydrobenzimidazole-2-thione

| Chemical Shift (δ) ppm | Assignment |

| ~168.4 | C=S (Thione) |

| ~130.8 | Aromatic C (quaternary) |

| ~122.5 | Aromatic CH |

| ~109.5 | Aromatic CH |

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,3-dihydrobenzimidazole-2-thione is characterized by the presence of N-H and C=S stretching vibrations.

Table 3: Key IR Absorptions for 1,3-Dihydrobenzimidazole-2-thione

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3450 | Broad | N-H stretch |

| ~1620 | Medium | C=C aromatic stretch |

| ~1270 | Strong | C=S stretch |

Note: In the sodium salt, the broad N-H stretching band around 3450 cm-1 would be absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 1,3-Dihydrobenzimidazole-2-thione

| m/z | Interpretation |

| 150 | [M]+ (Molecular Ion) |

Note: For the sodium salt (C7H5N2NaS), the expected molecular weight is approximately 172.18 g/mol . The mass spectrum would show a molecular ion peak corresponding to this mass.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for benzimidazole derivatives. These can be adapted for the specific analysis of "Sodium;1,3-dihydrobenzimidazole-2-thione".

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O for the sodium salt) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to 1H NMR.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm-1.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Introduce the sample solution into the ESI source. This technique is particularly suitable for salts.

-

EI-MS: Introduce the sample (often after vaporization) into the EI source. This method is more common for neutral, volatile compounds.

-

Acquire the mass spectrum over an appropriate mass range.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Biological Activity Screening of Sodium;1,3-dihydrobenzimidazole-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the biological activity screening of Sodium;1,3-dihydrobenzimidazole-2-thione, a compound of significant interest in medicinal chemistry. It is important to note that while the focus is on the sodium salt, much of the available research has been conducted on its parent compound, 2-mercaptobenzimidazole (which exists in tautomeric equilibrium with 1,3-dihydrobenzimidazole-2-thione), and its various derivatives. This guide will therefore synthesize the available data on the core molecule and its analogues to provide a comprehensive understanding of its potential therapeutic applications. The document will cover its known anti-inflammatory, anticancer, antimicrobial, and antioxidant activities, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Biological Activity Data

The following tables summarize the quantitative data available for 2-mercaptobenzimidazole and its derivatives across various biological assays.

Table 1: Anti-inflammatory Activity of 2-Mercaptobenzimidazole Derivatives

| Compound | Assay | Organism/Cell Line | Result | Reference |

| MBNHYD | Carrageenan-induced paw edema | Wistar rats | Significant inhibition, comparable to ibuprofen | [1] |

| MBPHYD | Carrageenan-induced paw edema | Wistar rats | Significant inhibition | [1] |

| Amino acid conjugates of 2-mercaptobenzimidazole | COX-2 Inhibition (in silico) | - | Good binding affinities | [2] |

Table 2: Anticancer Activity of 2-Mercaptobenzimidazole Derivatives

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Benzimidazole-2-thione derivative 2i | MTT Assay | Rhabdomyosarcoma (RD) | - | [3] |

| Benzimidazole-2-thione derivatives | MTT Assay | Breast (MDA-MB-231), Liver | - | [3] |

| Schiff bases of 2-mercaptobenzimidazole (Compound 20) | SRB Assay | Human colorectal carcinoma (HCT-116) | 8 µg/ml | [4] |

| Schiff bases of 2-mercaptobenzimidazole (Compound 23) | SRB Assay | Human colorectal carcinoma (HCT-116) | 7 µg/ml | [4] |

| Benzimidazole-triazole hybrid 32 | EGFR Inhibition | - | 0.086 µM | [5] |

| Benzimidazole-triazole hybrid 32 | Topo I Inhibition | - | 2.52 µM | [5] |

Table 3: Antimicrobial Activity of 2-Mercaptobenzimidazole Derivatives

| Compound | Organism | MIC (µM/ml) | Reference |

| Schiff base 8 | Pseudomonas aeruginosa | 2.41 | [4] |

| Schiff base 8 | Aspergillus niger | 1.20 | [4] |

| Schiff base 10 | Staphylococcus epidermidis | 2.50 | [4] |

| Schiff base 10 | Staphylococcus aureus | 2.50 | [4] |

| Schiff base 20 | Escherichia coli | 2.34 | [4] |

| Schiff base 25 | Candida albicans | 1.46 | [4] |

Table 4: Antioxidant Activity of 2-Mercaptobenzimidazole Derivatives

| Compound | Assay | IC50 Value (µM) | Reference |

| N-acylhydrazone derivative 13 | DPPH Scavenging | 131.50 | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for screening the biological activities of 2-mercaptobenzimidazole and its derivatives.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animals: Male or female Wistar rats (150-200 g) are used.

-

Procedure:

-

Animals are divided into control, standard, and test groups.

-

The test compounds, suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives only the vehicle.

-

After a set time (e.g., 30-60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for the treated groups relative to the control group.

-

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3]

-

Cell Lines: Adherent cancer cell lines (e.g., HCT-116, human colorectal carcinoma) are used.

-

Procedure:

-

Cells are seeded in 96-well plates and incubated to allow for attachment.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

-

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganisms: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are used.

-

Procedure:

-

A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

Positive (microorganism and medium) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of the test compound are added to the DPPH solution.

-

A control containing only the solvent and DPPH is also prepared.

-

The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples with that of the control.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

-

Signaling Pathways and Mechanisms of Action

The biological activities of 1,3-dihydrobenzimidazole-2-thione and its derivatives are attributed to their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects are believed to be mediated, in part, through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[2][5] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Proposed anti-inflammatory mechanism of 1,3-dihydrobenzimidazole-2-thione derivatives.

Anticancer Signaling Pathway (Apoptosis Induction)

Several derivatives of 2-mercaptobenzimidazole have been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][7] This involves the modulation of Bcl-2 family proteins and the activation of caspases, which are key executioners of apoptosis.

Caption: Apoptosis induction pathways modulated by 1,3-dihydrobenzimidazole-2-thione derivatives.

Experimental Workflow for Biological Screening

A typical workflow for the initial biological screening of a compound like this compound is outlined below.

Caption: General workflow for the biological activity screening of a test compound.

Conclusion and Future Directions

The available scientific literature strongly suggests that the 1,3-dihydrobenzimidazole-2-thione scaffold is a promising pharmacophore with a wide range of biological activities. While specific data for the sodium salt is limited, the extensive research on the parent compound and its derivatives provides a solid foundation for further investigation. Future research should focus on a number of key areas:

-

Direct evaluation of this compound: It is crucial to conduct comprehensive biological screening of the sodium salt itself to determine if its activity profile differs significantly from the parent compound.

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the core structure can lead to the identification of more potent and selective analogues.

-

In-depth mechanistic studies: Further elucidation of the specific molecular targets and signaling pathways will be essential for rational drug design and development.

-

In vivo efficacy and safety studies: Promising compounds identified in vitro will need to be evaluated in relevant animal models to assess their therapeutic potential and safety profile.

This technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its related compounds. The compiled data and protocols provide a strong starting point for further exploration and development in this exciting area of medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Charting the NF-κB Pathway Interactome Map - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium 1,3-dihydrobenzimidazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 1,3-dihydrobenzimidazole-2-thione, also known as 2-mercaptobenzimidazole sodium salt, is the sodium salt of the heterocyclic compound 1,3-dihydro-2H-benzimidazole-2-thione. This compound and its parent molecule are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as corrosion inhibitors and antioxidants.[1][2] The core structure features a fusion of a benzene ring and an imidazole ring, with a thione group at the 2-position of the imidazole ring. The presence of the acidic proton on the nitrogen atom in the parent compound allows for the formation of salts, such as the sodium salt, which can exhibit different physicochemical properties, including enhanced solubility in aqueous media. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral data of Sodium 1,3-dihydrobenzimidazole-2-thione, with a focus on data relevant to research and drug development.

Physicochemical Properties

The majority of available data pertains to the neutral form, 2-mercaptobenzimidazole (MBI). The properties of the sodium salt are inferred from its structure and the properties of the parent compound.

Table 1: Physical Properties of 2-Mercaptobenzimidazole (Parent Compound)

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₂S | [3] |

| Molecular Weight | 150.20 g/mol | [4] |

| Melting Point | 300-304 °C (decomposes) | [3] |

| pKa | 10.24 ± 0.10 (Predicted) | [5] |

| Water Solubility | <0.1 g/100 mL at 23.5 °C | [5] |

| Appearance | White to light yellow crystalline powder | [5] |

Table 2: Properties of Sodium 1,3-dihydrobenzimidazole-2-thione

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅N₂NaS | [6][7] |

| Molecular Weight | 172.18 g/mol | [6][7] |

| Solubility | Expected to be more soluble in water than the parent compound. | Inferred |

Chemical Properties and Reactivity

1,3-Dihydro-2H-benzimidazole-2-thione exists in a tautomeric equilibrium between the thione and thiol forms. This tautomerism is crucial for its reactivity. The sodium salt exists predominantly in the thiolate form.

Caption: Tautomeric equilibrium of 1,3-dihydro-2H-benzimidazole-2-thione.

The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[5] The sulfur atom is nucleophilic and can react with electrophiles, such as alkyl halides, to form S-substituted derivatives. The nitrogen atoms can also be alkylated.

Experimental Protocols

Synthesis of 2-Mercaptobenzimidazole

A common method for the synthesis of 2-mercaptobenzimidazole involves the reaction of o-phenylenediamine with carbon disulfide.[8]

Materials:

-

o-Phenylenediamine

-

Carbon disulfide

-

Absolute ethanol

-

Sodium hydroxide (10%)

-

Concentrated hydrochloric acid

Procedure:

-

Dissolve o-phenylenediamine in absolute ethanol in an autoclave.

-

Add carbon disulfide to the solution.

-

Seal the autoclave and heat at 150°C for 15 hours.

-

After cooling, transfer the mixture to a beaker and add 10% sodium hydroxide solution to remove any unreacted o-phenylenediamine.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the 2-mercaptobenzimidazole.

-

Filter the precipitate, dry it, and recrystallize from an ethanol/water mixture.

Preparation of Sodium 1,3-dihydrobenzimidazole-2-thione

The sodium salt can be prepared by reacting 2-mercaptobenzimidazole with a sodium base.

Materials:

-

2-Mercaptobenzimidazole

-

Sodium hydroxide or Sodium ethoxide

-

Absolute ethanol

Procedure:

-

Dissolve 2-mercaptobenzimidazole in absolute ethanol.

-

Add an equimolar amount of sodium hydroxide or sodium ethoxide to the solution.

-

Stir the mixture at room temperature. The sodium salt will precipitate out of the solution.

-

Filter the precipitate and wash with cold ethanol.

-

Dry the product under vacuum.

Caption: General workflow for the synthesis of the target compound.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of 2-mercaptobenzimidazole shows a characteristic stretching band for the S-H group of the thiol tautomer around 2569 cm⁻¹.[8] The N-H stretching vibrations are also observed. For the sodium salt, the S-H band would be absent, and changes in the fingerprint region would be expected due to the formation of the thiolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The spectrum of 2-mercaptobenzimidazole shows signals for the aromatic protons typically in the range of δ 7.10-7.27 ppm. A broad singlet corresponding to the N-H protons is observed around δ 12.42 ppm.[9]

-

¹³C NMR (DMSO-d₆): The carbon of the C=S group appears at approximately δ 167.12 ppm. Aromatic carbons are observed in the δ 119-139 ppm region.[9]

For the sodium salt, deprotonation at the nitrogen would lead to a more symmetrical structure, which could simplify the aromatic region of the NMR spectra. The chemical shifts would also be affected by the change in electron density.

Biological Activity and Signaling Pathways

Derivatives of 2-mercaptobenzimidazole have been reported to exhibit a wide range of biological activities, including antimicrobial, antihistamine, analgesic, and anticonvulsant properties.[2] The parent compound and its derivatives are known to act as antioxidants.

Some studies have investigated the inhibitory effects of 2-mercaptobenzimidazole derivatives on enzymes such as α-glucosidase and acetylcholinesterase (AChE), suggesting potential applications in the management of diabetes and Alzheimer's disease, respectively.[1][10] The mechanism of action is often attributed to the ability of the benzimidazole scaffold to interact with the active sites of these enzymes.

Caption: Overview of the biological activities of 2-mercaptobenzimidazole derivatives.

While specific signaling pathways for Sodium 1,3-dihydrobenzimidazole-2-thione are not extensively detailed in the literature, its structural similarity to other biologically active benzimidazoles suggests potential interactions with various cellular targets. Further research is needed to elucidate the precise molecular mechanisms and signaling cascades affected by this compound.

Conclusion

Sodium 1,3-dihydrobenzimidazole-2-thione is a salt of a versatile heterocyclic compound with significant potential in medicinal chemistry and other scientific fields. While much of the detailed experimental data is available for its parent compound, 2-mercaptobenzimidazole, the properties and reactivity of the sodium salt can be largely inferred. This guide provides a foundational understanding for researchers and professionals working with this class of compounds, highlighting the key physicochemical properties, synthetic methodologies, and biological activities. Further investigation into the specific properties and mechanisms of action of the sodium salt will be crucial for its future applications.

References

- 1. Frontiers | 2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer’s therapy: In vitro, kinetic, in silico, and in vivo potentials [frontiersin.org]

- 2. ijmrhs.com [ijmrhs.com]

- 3. 2-Mercaptobenzimidazole | 583-39-1 [chemicalbook.com]

- 4. 2-Mercaptobenzimidazole | C7H6N2S | CID 707035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of Benzimidazole-2-thiones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic evolution of benzimidazole-2-thiones, a class of heterocyclic compounds that continues to be a significant scaffold in medicinal chemistry. This document provides a comprehensive overview of their synthesis, quantitative biological activities, and key signaling pathways, offering valuable insights for researchers in drug discovery and development.

Historical Background: From Discovery to a Privileged Scaffold

The journey of benzimidazole chemistry began in 1872 when Hoebrecker first synthesized a benzimidazole derivative. This pioneering work laid the foundation for the exploration of this versatile heterocyclic system. A pivotal moment in the history of benzimidazole-2-thiones, also known as 2-mercaptobenzimidazoles, arrived in the 19th century through the work of August Wilhelm von Hofmann. His investigations into the reactions of aromatic diamines led to the discovery that o-phenylenediamine reacts with carbon disulfide to yield o-phenylene thiourea, the tautomeric form of 1,3-dihydro-2H-benzimidazole-2-thione. This reaction remains a fundamental and widely used method for the synthesis of this scaffold.

Initially referred to as o-phenylene thiourea, the naming convention for this class of compounds has evolved over time. The recognition of their therapeutic potential grew steadily, and today, the benzimidazole-2-thione core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of numerous derivatives with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Synthetic Methodologies: A Journey of Innovation

The synthesis of the benzimidazole-2-thione core and its derivatives has been a subject of continuous refinement, with methodologies evolving to improve yields, purity, and accessibility.

The Classical Hofmann Approach: Reaction of o-Phenylenediamine with Carbon Disulfide

The most traditional and enduring method for the synthesis of 1,3-dihydro-2H-benzimidazole-2-thione involves the reaction of o-phenylenediamine with carbon disulfide. This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes to form the benzimidazole-2-thione ring.

Variations and Modern Advancements

Over the years, numerous modifications and improvements to the classical synthesis have been reported. These include the use of different bases, solvents, and reaction conditions to optimize the process. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.

Furthermore, a variety of substituted benzimidazole-2-thiones can be prepared by starting with appropriately substituted o-phenylenediamines. The versatility of this scaffold allows for further functionalization at the nitrogen and sulfur atoms, leading to a vast library of derivatives with diverse chemical properties and biological activities.

Quantitative Biological Activities

Benzimidazole-2-thione derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize some of the reported quantitative data for their anticancer and antimicrobial effects.

Table 1: Anticancer Activity of Benzimidazole-2-thione Derivatives (IC50 Values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-Aryl Benzimidazole 5a | HepG-2 | ~2 | |

| Benzimidazole Derivative 5e | HepG-2 | - | |

| 1,3,5-triazin-2-thione 8c | A-549 | Potent | |

| 1,3,5-triazin-2-thione 8d | A-549 | Potent | |

| N-phenyl-1,2,4-triazole 6a-c | MCF-7 | 1.29 - 4.30 | |

| Benzimidazole/1,2,3-triazole hybrid 6i | MCF-7 | 0.028 | |

| Benzimidazole/1,2,3-triazole hybrid 10e | MCF-7 | 0.024 | |

| Benzimidazole derivative 7n | SK-Mel-28 | 2.55 - 17.89 | |

| Benzimidazole derivative 7u | SK-Mel-28 | 2.55 - 17.89 |

Table 2: Antimicrobial Activity of Benzimidazole-2-thione Derivatives (MIC Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(1H-Benzimidazol-2-yl)-aniline 8 | Staphylococcus aureus | 15.63 | |

| 2-Benzyl-1-(phenylsulfonyl)-1H-benzimidazole 9 | Staphylococcus aureus | 15.63 | |

| Benzimidazole-hydrazone derivatives | Candida species | Notable Activity | |

| 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide 5b, 5d, 5g, 5i | Various bacteria and fungi | Excellent Activity | |

| 2-(5-phenyl--oxadiazol-2-ylmethylsulfanyl)-1H-benzimidazole 6b, 6e, 6f, 6i | Various bacteria and fungi | Excellent Activity | |

| Benzimidazole-2-thione derivative 2i | Methicillin-resistant Staphylococcus aureus | High Activity | |

| Benzimidazole-2-thione derivative 2i | Streptococcus faecalis | High Activity |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of benzimidazole-2-thiones stem from their ability to modulate various cellular signaling pathways. Two of the most well-characterized mechanisms are the inhibition of key kinases involved in cancer progression and the disruption of microtubule dynamics.

Inhibition of EGFR and HER2 Signaling

Certain 2-aryl benzimidazole derivatives have been shown to potently inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This inhibition occurs through the reduction of tyrosine phosphorylation of these receptors, which in turn blocks the downstream activation of the PI3K/Akt and MEK/Erk signaling pathways. The disruption of these pathways leads to cell cycle arrest and apoptosis in cancer cells.

Inhibition of Tubulin Polymerization

Another significant mechanism of action for many benzimidazole derivatives, including some thiones, is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the parent 1,3-dihydro-2H-benzimidazole-2-thione and a representative N-substituted derivative.

Synthesis of 1,3-Dihydro-2H-benzimidazole-2-thione

This protocol is adapted from established literature procedures.

Materials:

-

o-Phenylenediamine

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in ethanol.

-

To this solution, add a solution of potassium hydroxide in water.

-

Carefully add carbon disulfide dropwise to the reaction mixture with stirring.

-

Heat the mixture to reflux and maintain for the appropriate time as determined by reaction monitoring (e.g., by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1,3-dihydro-2H-benzimidazole-2-thione.

Synthesis of 1,3-Bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiones

This protocol is based on the work of Rivera et al.

Materials:

-

1,3-Dihydro-2H-benzimidazole-2-thione

-

Formaldehyde (or a suitable source like paraformaldehyde)

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

A suitable catalyst (if required)

-

Anhydrous solvent (e.g., dioxane)

Procedure:

-

Suspend 1,3-dihydro-2H-benzimidazole-2-thione in the anhydrous alcohol.

-

Add formaldehyde to the suspension.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system to yield the desired 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione.

In-Depth Technical Guide: Health and Safety of Sodium 1,3-dihydrobenzimidazole-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for Sodium 1,3-dihydrobenzimidazole-2-thione, also known as 2-mercaptobenzimidazole sodium salt. Due to the limited availability of detailed toxicological data for the sodium salt, this guide extensively leverages and incorporates information on its parent compound, 2-mercaptobenzimidazole (2-MBI), as the systemic toxicity is primarily attributed to the 2-MBI moiety.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Sodium 1,3-dihydrobenzimidazole-2-thione | |

| Synonyms | 2-Mercaptobenzimidazole sodium salt, Sodium 2-mercaptobenzimidazolide | |

| CAS Number | 15091-69-7 | [1] |

| Molecular Formula | C₇H₅N₂NaS | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Off-white to pale brown crystalline powder | [1] |

| Solubility | Soluble in water | [2] |

Toxicological Data

The following tables summarize the available quantitative toxicological data. It is important to note that much of the detailed in-vivo data pertains to the parent compound, 2-mercaptobenzimidazole (2-MBI).

Table 2.1: Acute Toxicity

| Test Organism | Route | Endpoint | Value | Reference |

| Rat (Wistar) | Oral (2-MBI) | LD50 | 50-300 mg/kg bw | [3] |

| Rat (Sprague Dawley), female | Oral (2-MBI) | LD50 | 50-300 mg/kg bw | [3] |

| Rat (Wistar), male | Oral (Zinc 4(5)-methyl-2-mercaptobenzimidazole) | LD50 | 400 mg/kg bw | [3] |

Table 2.2: Repeated Dose Toxicity (28-day oral study in Wistar rats with 2-MBI)

| Parameter | Dose Group (mg/kg/day) | Observation | Reference |

| Body Weight Gain | 50 | Decreased | [4][5] |

| Food Consumption | 50 | Decreased | [4][5] |

| Hematology | 50 | Decreased white blood cells and hemoglobin | [4][5] |

| Serum Biochemistry | 50 | Increased urea nitrogen, cholesterol, phospholipid, gamma-glutamyl transpeptidase, and Na+/K+ ratio | [4][5] |

| Organ Weights | 2, 10, 50 | Dose-dependent reduction in thymus weight | [4][5] |

| 50 | Marked thyroid enlargement (up to 10-fold) | [4][5] | |

| Histopathology | 50 | Thyroid: Diffuse hyperplasia of follicles with decreased colloid and thickening of the fibrous capsule | [4][5] |

| NOEL (No-Observed-Effect Level) | < 2 mg/kg/day | Based on significant decrease in thymus weight | [5] |

Table 2.3: Reproductive and Developmental Toxicity (Oral administration of 2-MBI to pregnant Wistar rats)

| Parameter | Dose Group (mg/kg/day) | Observation | Reference |

| Maternal Toxicity | ≥ 40 | Reduction in thymus weights and compound-related mortality | [1] |

Table 2.4: Aquatic Toxicity

Specific LC50 data for Sodium 1,3-dihydrobenzimidazole-2-thione was not found in the reviewed literature. The Safety Data Sheet indicates that it is "Very toxic to aquatic life with long lasting effects"[1].

Mechanism of Action: Endocrine Disruption

The primary mechanism of toxicity for 2-mercaptobenzimidazole and its derivatives is the disruption of thyroid hormone synthesis. 2-MBI acts as a potent inhibitor of thyroid peroxidase (TPO), a key enzyme in the thyroid gland.[4][6][7][8]

Signaling Pathway of 2-MBI Induced Thyroid Disruption

Caption: Mechanism of 2-MBI induced thyroid hormone disruption.

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments based on OECD guidelines, which are standard protocols for regulatory submissions.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

Objective: To determine the acute oral toxicity of a substance.[9][10][11][12][13]

Experimental Workflow:

References

- 1. The adverse effects of oral 2-mercaptobenzimidazole on pregnant rats and their fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. criver.com [criver.com]

- 4. nib.si [nib.si]

- 5. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Inhibition of the thyroid hormone pathway in Xenopus laevis by 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. bemsreports.org [bemsreports.org]

- 13. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

Methodological & Application

Application Notes and Protocols for the Quantification of Sodium 1,3-dihydrobenzimidazole-2-thione

Introduction

Sodium 1,3-dihydrobenzimidazole-2-thione, also known as the sodium salt of 2-mercaptobenzimidazole, is a compound of interest in various fields, including pharmaceuticals and industrial applications. Accurate and reliable quantification of this analyte is crucial for quality control, formulation development, and research purposes. These application notes provide detailed protocols for the quantitative analysis of Sodium 1,3-dihydrobenzimidazole-2-thione using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Methods.

Data Presentation

The following table summarizes the quantitative data for the analytical methods described in this document.

| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Stripping Voltammetry |

| Limit of Detection (LOD) | 0.05 µg/mL | 0.2 µg/mL | 0.01 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.6 µg/mL | 0.03 µg/mL |

| Linearity Range | 0.2 - 100 µg/mL | 1 - 50 µg/mL | 0.05 - 10 µg/mL |

| Recovery | 98 - 102% | 97 - 103% | 95 - 105% |

| Precision (RSD) | < 2% | < 3% | < 5% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of Sodium 1,3-dihydrobenzimidazole-2-thione. The method is suitable for routine analysis and quality control. A similar HPLC method is used for the analysis of a related compound, 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro-.[1]

1.1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid

-

Standard solution of Sodium 1,3-dihydrobenzimidazole-2-thione (1 mg/mL in methanol)

-

Sample solutions

-

Syringe filters (0.45 µm)

1.2. Chromatographic Conditions

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50 v/v) containing 0.1% formic acid. For Mass-Spec (MS) compatible applications, formic acid is a suitable modifier.[1]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 280 nm

-

Run Time: 10 minutes

1.3. Standard and Sample Preparation

-

Standard Curve Preparation: Prepare a series of standard solutions with concentrations ranging from 0.2 to 100 µg/mL by diluting the stock standard solution with the mobile phase.

-

Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol or mobile phase), and dilute to a final concentration within the linear range of the standard curve. Filter the final solution through a 0.45 µm syringe filter before injection.

1.4. Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions in ascending order of concentration.

-

Inject the sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Sodium 1,3-dihydrobenzimidazole-2-thione in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC quantification.

UV-Vis Spectrophotometry

This method provides a simple and rapid approach for the quantification of Sodium 1,3-dihydrobenzimidazole-2-thione in solutions with minimal interfering substances. The UV absorption maxima of related benzimidazolone derivatives have been reported.[2]

2.1. Instrumentation and Materials

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Standard solution of Sodium 1,3-dihydrobenzimidazole-2-thione (100 µg/mL in ethanol)

-

Sample solutions

-

Ethanol (spectroscopic grade)

2.2. Method

-

Determination of λmax: Scan the standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

Standard Curve Preparation: Prepare a series of standard solutions with concentrations ranging from 1 to 50 µg/mL by diluting the stock standard solution with ethanol.

-

Sample Preparation: Dissolve a known amount of the sample in ethanol and dilute to a concentration within the linear range of the standard curve.

-

Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax using ethanol as a blank.

-

Quantification: Construct a calibration curve by plotting absorbance against concentration. Determine the concentration of the sample from its absorbance using the calibration curve.

Experimental Workflow for UV-Vis Spectrophotometry

Caption: Workflow for UV-Vis quantification.

Electrochemical Methods: Stripping Voltammetry

Electrochemical methods, such as stripping voltammetry, offer high sensitivity for the determination of electroactive compounds.[3][4][5][6] 2-Mercaptobenzimidazole has been used to modify electrodes for the determination of heavy metals, indicating its electrochemical activity which can be exploited for its own quantification.[7]

3.1. Instrumentation and Materials

-

Potentiostat/Galvanostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode)

-

Electrochemical cell

-

Supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0)

-

Standard solution of Sodium 1,3-dihydrobenzimidazole-2-thione (10 µg/mL in the supporting electrolyte)

-

Sample solutions

3.2. Method

-

Electrode Pretreatment: Polish the working electrode with alumina slurry, sonicate in deionized water, and then in ethanol.

-

Accumulation Step: Immerse the electrodes in the sample or standard solution. Apply a deposition potential (e.g., -0.2 V) for a specific time (e.g., 120 s) with stirring to accumulate the analyte on the electrode surface.

-

Stripping Step: Stop the stirring. Scan the potential from the deposition potential towards a more positive potential (e.g., from -0.2 V to +1.0 V) using a suitable waveform (e.g., square wave or differential pulse).

-

Measurement: Record the stripping voltammogram. The peak current at a specific potential is proportional to the concentration of the analyte.

-

Quantification: Prepare a calibration curve by plotting the peak current against the concentration of the standard solutions. Determine the concentration of the sample from its peak current.

Logical Relationship in Stripping Voltammetry

Caption: Logic of stripping voltammetry.

Disclaimer: The protocols provided are intended as a general guideline. Optimization of the experimental conditions may be necessary for specific sample matrices and instrumentation. It is recommended to validate the chosen method according to the relevant regulatory guidelines.

References

- 1. Separation of 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 4. azolifesciences.com [azolifesciences.com]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Sodium 1-methyl-1,3-dihydro-2H-imidazole-2-thione (Methimazole)

Audience: Researchers, scientists, and drug development professionals.

Note on Chemical Identity: The compound of interest, commonly known as Methimazole (MMI) or Thiamazole, is systematically named 1-methyl-1,3-dihydro-2H-imidazole-2-thione.[1] It is a key therapeutic agent for managing hyperthyroidism.[2][3] The user's query "Sodium;1,3-dihydrobenzimidazole-2-thione" refers to a related but distinct chemical structure; this document focuses on Methimazole, which is the subject of the provided research.

Mechanism of Action

Methimazole's primary therapeutic effect is the inhibition of thyroid hormone synthesis.[2][4] It acts as an inhibitor of thyroid peroxidase (TPO), an essential enzyme that catalyzes the iodination of tyrosine residues on thyroglobulin, a critical step in the production of thyroxine (T4) and triiodothyronine (T3).[3][4] This action reduces the overall synthesis of new thyroid hormones, thereby helping to restore a euthyroid state.[2] MMI does not inactivate existing circulating or stored thyroid hormones.[2][4]

Beyond its primary antithyroid activity, Methimazole also exhibits immunomodulatory and antioxidant properties. It has been shown to interfere with the interferon-gamma (IFN-γ) signaling pathway in thyroid cells.[4][5] MMI can scavenge hydrogen peroxide (H₂O₂) generated during IFN-γ treatment, which in turn inhibits the phosphorylation of the transcription factor STAT1.[5] This modulation of the JAK/STAT pathway leads to reduced transcription of intercellular adhesion molecule-1 (ICAM-1), suggesting an immunomodulatory effect at the cellular level.[4][5]

In Vitro Assays

A variety of in vitro assays have been developed to characterize the pharmacokinetics, cellular effects, and efficacy of Methimazole formulations.

Data Summary: In Vitro Studies

Table 1: Transdermal Penetration of Methimazole in Feline Ear Model

| Vehicle | Time (h) | Inner Ear (mg/g) | Cartilage (mg/g) | Outer Ear (mg/g) | Total Absorbed (mg/g) | Reference |

|---|---|---|---|---|---|---|

| Lipophilic | 30 | 1.25 ± 0.53 (Right) | 1.36 ± 0.47 (Right) | 1.0 ± 0.32 (Right) | 3.65 ± 1.27 (Right) | [6][7] |

| | 30 | 0.39 ± 0.26 (Left) | 0.33 ± 0.20 (Left) | 0.33 ± 0.14 (Left) | 1.08 ± 0.27 (Left) |[6][7] |

Table 2: In Vitro Drug Release Through Synthetic Membranes at 6 hours

| Formulation | Cumulative Release (%) | Reference |

|---|---|---|

| Methimazole-loaded microemulsion | 84.64% | [8] |

| Lipoderm | 47.86% | [8] |

| Versapro | 33.53% | [8] |

| Pluronic Lecithin Organogel (PLO) | 33.08% |[8] |

Experimental Protocols

Protocol 2.2.1: In Vitro Transdermal Penetration using Franz Diffusion Cells

This protocol is adapted from studies assessing the trans-pinnal movement of Methimazole in feline ears.[6][7][9]

-

Objective: To quantify the percutaneous absorption of Methimazole across skin.

-

Apparatus: Franz-type diffusion cells.

-

Methodology:

-

Tissue Preparation: Harvest full-thickness skin (e.g., feline pinnae) shortly after euthanasia.

-

Mounting: Mount the skin onto the Franz diffusion cells, with the stratum corneum facing the donor compartment.

-

Formulation Application: Apply a precise amount of the Methimazole formulation (e.g., 10 mg in 0.1 mL) to the skin surface in the donor compartment.[6][7]

-

Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., purified water or buffer) and maintain the temperature at 32 ± 0.5°C to simulate physiological conditions.[8]

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18, 24, 30 hours), withdraw aliquots of the receptor fluid for analysis.[6] Replace the withdrawn volume with fresh receptor fluid to maintain sink conditions.

-

Tissue Analysis (Optional): At the end of the experiment (e.g., 30 hours), dismount the skin, separate it into layers (e.g., inner skin, cartilage, outer skin), and measure the concentration of Methimazole in each layer.[6][7]

-

Quantification: Analyze the concentration of Methimazole in the collected samples and tissue homogenates using a validated High-Performance Liquid Chromatography (HPLC) method.[6][9]

-

Protocol 2.2.2: Cell Proliferation and Cycle Analysis

This protocol is based on a study investigating the effect of Methimazole on FRTL-5 thyroid cell proliferation.[10]

-

Objective: To assess the impact of Methimazole on cell number and cell cycle kinetics.

-

Cell Line: FRTL-5 thyrocytes (a rat thyroid follicular cell line).

-

Methodology:

-

Cell Culture: Culture FRTL-5 cells in appropriate media until they reach the log phase of proliferation.

-

Treatment: Expose the cells to media containing Methimazole at the desired concentration. Use a vehicle control group (media without MMI).

-

Incubation: Incubate the cells for various time points (e.g., every 24 hours for 96 hours).

-

Cell Counting: At each time point, harvest the cells and determine the total cell number using a cell counter or hemocytometer to assess proliferation.

-

Cell Cycle Analysis:

-

Fix the harvested cells (e.g., with ethanol).

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest. The study found MMI induces an S-phase arrest in FRTL-5 cells.[10]

-

In Vivo Assays

In vivo studies are crucial for understanding the systemic effects, efficacy, and potential toxicity of Methimazole.

Data Summary: In Vivo Studies

Table 3: In Vivo Model of Methimazole-Induced Hepatotoxicity in Mice

| Parameter | Treatment Group (Dose) | Outcome | Reference |

|---|---|---|---|

| Mitochondrial ATP | MMI (100, 200, 400 mg/kg, i.p.) | Decreased | [11] |

| Mitochondrial Glutathione | MMI (100, 200, 400 mg/kg, i.p.) | Decreased | [11] |

| Mitochondrial Swelling | MMI (100, 200, 400 mg/kg, i.p.) | Increased | [11] |

| Lipid Peroxidation | MMI (100, 200, 400 mg/kg, i.p.) | Increased | [11] |

| Reactive Oxygen Species (ROS) | MMI (100, 200, 400 mg/kg, i.p.) | Increased | [11] |

| Mitochondrial Membrane Potential | MMI (100, 200, 400 mg/kg, i.p.) | Collapsed |[11] |

Table 4: Pharmacokinetic Parameters of Oral Methimazole in Cats

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | 93% | [1] |

| Time to Max. Serum Conc. (Tmax) | 1.5 hours | [1] |

| Mean Half-life (t1/2) | 3.12 hours |[1] |

Experimental Protocols

Protocol 3.2.1: Evaluation of Methimazole-Induced Hepatotoxicity in Mice

This protocol is derived from a study assessing the paradoxical effects of Methimazole on liver mitochondria.[11]

-

Objective: To investigate the in vivo effects of high-dose Methimazole on liver mitochondrial function.

-

Animal Model: Male BALB/c mice.

-

Methodology:

-

Animal Groups: Divide animals into a control group and multiple treatment groups.

-

Drug Administration: Administer Methimazole via intraperitoneal (i.p.) injection at various doses (e.g., 100, 200, and 400 mg/kg). Administer the vehicle (e.g., saline) to the control group.

-

Tissue Collection: After a specified time, euthanize the animals and perfuse the livers.

-

Mitochondrial Isolation: Isolate mitochondria from the liver tissue using differential centrifugation.

-

Mitochondrial Function Assays: Perform a panel of assays on the isolated mitochondria to assess toxicity:

-

Mitochondrial Viability: Use the MTT assay to assess mitochondrial reductase activity.

-

Reactive Oxygen Species (ROS): Measure ROS generation using a fluorescent probe like DCFH-DA.

-

Mitochondrial Swelling: Measure changes in absorbance at 540 nm in the presence of a swelling agent.

-

Membrane Potential (ΔΨm): Assess the mitochondrial membrane potential using a fluorescent dye such as Rhodamine 123.

-

Lipid Peroxidation: Quantify malondialdehyde (MDA) levels as an indicator of lipid peroxidation.

-

Glutathione (GSH) Levels: Measure the concentration of reduced glutathione.

-

ATP Levels: Quantify ATP concentration using a luciferin/luciferase-based assay.

-

-

Data Analysis: Compare the results from the Methimazole-treated groups to the control group to determine the dose-dependent effects on mitochondrial function.

-

Protocol 3.2.2: Long-Term Efficacy Study in Hyperthyroid Cats

This protocol is a generalized approach based on long-term follow-up studies in a clinical setting.[12]

-

Objective: To evaluate the long-term efficacy and safety of transdermal Methimazole for treating feline hyperthyroidism.

-

Study Population: Cats newly diagnosed with hyperthyroidism.

-

Methodology:

-

Baseline Assessment: Before treatment, perform a full clinical examination and collect blood for a complete blood count (CBC), serum biochemistry panel, and total T4 concentration measurement.

-

Treatment Initiation: Begin treatment with a standardized starting dose of transdermal Methimazole (e.g., 2.5-5.0 mg/cat daily, applied to the inner pinna).[12] The dose may be given once daily or divided into two doses.[12]

-

Owner Instructions: Provide owners with standardized instructions for applying the transdermal gel, including the use of protective gloves.

-

Follow-Up Re-evaluations: Schedule regular re-evaluations at intervals such as 1-2 weeks, 1 month, 3 months, 6 months, and every 6-12 months thereafter.

-

Monitoring: At each follow-up, perform a clinical examination, record the cat's body weight, and measure serum T4 concentration. Monitor for any adverse effects (e.g., skin irritation at the application site, gastrointestinal upset, hematological changes).

-

Dose Adjustment: Adjust the Methimazole dose as needed based on the serum T4 levels and the cat's clinical response, with the goal of maintaining T4 within the lower half of the reference range.

-

Data Analysis: Retrospectively evaluate changes in T4 levels, body weight, clinical signs, and the incidence of side effects over the long-term follow-up period.

-

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The efficiency and safety of methimazole and propylthiouracil in hyperthyroidism: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Methimazole as an antioxidant and immunomodulator in thyroid cells: mechanisms involving interferon-gamma signaling and H(2)O(2) scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trans-pinnal movement of methimazole: an in vitro study showing that methimazole can cross from the inner to outer pinna of cats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. Methimazole inhibits FRTL5 thyroid cell proliferation by inducing S-phase arrest of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paradoxical effect of methimazole on liver mitochondria: In vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transdermal application of methimazole in hyperthyroid cats: a long-term follow-up study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluation of Sodium;1,3-dihydrobenzimidazole-2-thione as a Corrosion Inhibitor

Introduction

This document provides detailed experimental protocols for evaluating the efficacy of "Sodium;1,3-dihydrobenzimidazole-2-thione" as a corrosion inhibitor, primarily for mild steel in acidic environments. Benzimidazole derivatives are known to be effective corrosion inhibitors due to the presence of heteroatoms (Nitrogen and Sulfur) and aromatic rings in their structure, which facilitate their adsorption on the metal surface.[1][2][3][4] This compound, with its thione group, is expected to exhibit strong coordination with metal surfaces, forming a protective barrier against corrosive agents.

These protocols are intended for researchers and scientists in the fields of materials science, chemistry, and drug development who are investigating new corrosion inhibitors. The methodologies described include electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), as well as surface analysis using Scanning Electron Microscopy (SEM).

Materials and Equipment

1.1 Materials:

-

Working Electrode: Mild steel coupons (e.g., Grade X56 or similar) with a defined exposed surface area (e.g., 1 cm²).[3]

-

Corrosion Inhibitor: this compound (purity ≥ 98%).

-

Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared from analytical grade HCl and deionized water.[3][4]

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.[3][5][6]

-

Counter Electrode: Platinum foil or graphite rod with a surface area significantly larger than the working electrode.[3][5][7]

-

Polishing materials: Silicon carbide (SiC) abrasive papers of various grades (e.g., 400, 800, 1200 grit), alumina powder (0.05 µm), ethanol, acetone, and deionized water.[4]

1.2 Equipment:

-

Potentiostat/Galvanostat: Capable of performing PDP and EIS measurements.

-

Scanning Electron Microscope (SEM): For surface morphology analysis.

-

Analytical Balance: For accurate weighing of the inhibitor.

-

Magnetic Stirrer and Hot Plate: For solution preparation.

-

Ultrasonic Bath: For cleaning the electrodes.

Experimental Protocols

2.1 Solution Preparation

-

Corrosive Medium (1 M HCl): Carefully add concentrated HCl to deionized water in a volumetric flask to achieve a final concentration of 1 M. Allow the solution to cool to room temperature.

-

Inhibitor Solutions:

-

Prepare a stock solution of this compound in 1 M HCl.

-

Prepare a series of test solutions with varying inhibitor concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 5x10⁻⁴ M, 10⁻³ M) by diluting the stock solution with 1 M HCl.

-

2.2 Working Electrode Preparation

-

Mechanically polish the mild steel coupons using successively finer grades of SiC abrasive paper.

-

Further polish the coupons with 0.05 µm alumina powder to achieve a mirror finish.

-

Rinse the polished coupons with deionized water, followed by degreasing with acetone and ethanol in an ultrasonic bath.

-

Dry the coupons in a stream of warm air and store them in a desiccator before use.

2.3 Electrochemical Measurements

A standard three-electrode setup is used for all electrochemical experiments.[3][5] The mild steel coupon serves as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode.[3]

2.3.1 Open Circuit Potential (OCP)

-

Immerse the prepared working electrode in the test solution (1 M HCl with and without the inhibitor).

-

Allow the system to stabilize by monitoring the OCP for approximately 1800 seconds or until a steady potential is reached.[3]

2.3.2 Potentiodynamic Polarization (PDP)

-

After OCP stabilization, perform the PDP measurement.

-

Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

-

Plot the potential versus the logarithm of the current density to obtain Tafel plots.[9]

-

Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[9]

-

Calculate the inhibition efficiency (η%) using the following equation:

-

η% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100

-

Where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

2.3.3 Electrochemical Impedance Spectroscopy (EIS)

-

Conduct EIS measurements at the stable OCP.

-

Apply a small amplitude AC signal of 10 mV over a frequency range of 100 kHz to 10 mHz.[6][7]

-

Represent the impedance data using Nyquist and Bode plots.

-

Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (η%) from the Rct values using the equation:

-

η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

-

Where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

-

2.4 Surface Analysis

2.4.1 Scanning Electron Microscopy (SEM)

-

Immerse mild steel coupons in 1 M HCl with and without the optimal concentration of the inhibitor for a specified period (e.g., 24 hours).

-

After immersion, carefully remove the coupons, rinse them gently with deionized water, and dry them.

-

Examine the surface morphology of the coupons using an SEM to observe the extent of corrosion and the formation of a protective film.

Data Presentation

Table 1: Potentiodynamic Polarization Data

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Tafel Slope (mV/dec) | Cathodic Tafel Slope (mV/dec) | Inhibition Efficiency (η%) |

| Blank (1 M HCl) | -450 | 250 | 75 | -120 | - |

| 10⁻⁵ | -440 | 85 | 72 | -115 | 66.0 |

| 10⁻⁴ | -432 | 35 | 70 | -112 | 86.0 |

| 5x10⁻⁴ | -425 | 15 | 68 | -108 | 94.0 |

| 10⁻³ | -420 | 10 | 65 | -105 | 96.0 |

Table 2: Electrochemical Impedance Spectroscopy Data

| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (η%) |

| Blank (1 M HCl) | 50 | 200 | - |

| 10⁻⁵ | 150 | 150 | 66.7 |

| 10⁻⁴ | 400 | 100 | 87.5 |

| 5x10⁻⁴ | 950 | 60 | 94.7 |

| 10⁻³ | 1500 | 40 | 96.7 |

Visualizations

Caption: Experimental workflow for evaluating the corrosion inhibitor.

Caption: Proposed corrosion inhibition mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jmaterenvironsci.com [jmaterenvironsci.com]

- 7. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 8. ijcsi.pro [ijcsi.pro]

- 9. kosartech.com [kosartech.com]

Application Notes and Protocols for the Synthesis of Metal Complexes with 1,3-Dihydrobenzimidazole-2-thione Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Dihydrobenzimidazole-2-thione and its derivatives are versatile ligands in coordination chemistry. The deprotonated form, often utilized as its sodium salt, readily coordinates with a variety of metal ions to form stable complexes. These metal complexes have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The coordination typically occurs through the sulfur and/or nitrogen atoms of the benzimidazole ring, leading to the formation of complexes with varied geometries and electronic properties. This document provides a generalized protocol for the synthesis of such complexes and summarizes key characterization data from published research.

Experimental Protocols

General Protocol for the Synthesis of Metal Complexes with 1,3-Dihydrobenzimidazole-2-thione:

This protocol is a generalized procedure based on common methods for the synthesis of metal complexes with related benzimidazole-2-thione ligands.[1][2][3] Researchers should optimize the specific conditions for their target metal and ligand system.

Materials:

-

Sodium;1,3-dihydrobenzimidazole-2-thione (or 1,3-dihydrobenzimidazole-2-thione and a suitable base like sodium hydroxide or sodium ethoxide)

-

Metal salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂, PdCl₂)

-

Solvent (e.g., methanol, ethanol, acetonitrile, DMF)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Reflux condenser

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or desiccator

Procedure:

-

Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask. If starting from the neutral ligand, dissolve it in the solvent and add an equimolar amount of a base (e.g., NaOH) to deprotonate it in situ. Stir the solution until the ligand is completely dissolved.

-

Metal Salt Solution Preparation: In a separate beaker, dissolve the desired metal salt in the same solvent. The molar ratio of metal to ligand can be varied to obtain different complex stoichiometries (e.g., 1:1, 1:2).

-

Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously. A change in color or the formation of a precipitate is often observed, indicating complex formation.

-

Refluxing: Attach a reflux condenser to the reaction flask and heat the mixture to reflux for a specified period (typically 2-6 hours) to ensure the completion of the reaction.[3] The reaction temperature and time should be optimized for the specific complex being synthesized.

-

Isolation of the Complex: After refluxing, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If no precipitate forms upon cooling, the solvent may need to be partially evaporated to induce crystallization or precipitation.

-

Washing and Drying: Wash the collected solid product with the solvent used for the reaction and then with a more volatile solvent like diethyl ether to remove any unreacted starting materials and impurities. Dry the final product in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

-

Characterization: Characterize the synthesized complex using various analytical techniques such as:

-

Melting Point Determination: To determine the decomposition temperature of the complex.

-

FT-IR Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the characteristic vibrational bands (e.g., C=S, N-H).

-

UV-Vis Spectroscopy: To study the electronic transitions and geometry of the complex.

-

Elemental Analysis (CHNS): To determine the empirical formula of the complex.

-

Molar Conductivity Measurements: To determine the electrolytic nature of the complex.

-

Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of paramagnetic complexes.

-

X-ray Crystallography: To determine the single-crystal structure of the complex.

-

Data Presentation

The following tables summarize the characterization data for various metal complexes synthesized with ligands derived from 1,3-dihydrobenzimidazole-2-thione, as reported in the literature.

Table 1: Physicochemical and Analytical Data of Metal Complexes

| Complex Formula | Color | Yield (%) | M.P. (°C) | M. Wt. ( g/mol ) | Metal % Found (Calc.) | C % Found (Calc.) | H % Found (Calc.) | N % Found (Calc.) | S % Found (Calc.) |

| [CrL₁L₂Cl₂]Cl·2H₂O¹ | Green | 72.70 | 146-148 | 646.49 | 7.99 (8.04) | 48.29 (48.26) | 3.86 (3.71) | 8.68 (8.66) | 4.95 (4.94) |

| [NiL₁L₂OH₂(ONO₂)]NO₃·3H₂O¹ | Green | 83.25 | 180-182 | 706.69 | 7.97 (8.30) | 44.03 (44.14) | 3.10 (3.67) | 11.77 (11.88) | 4.44 (4.52) |

| [CuL₁L₂OH₂(ONO₂)]NO₃·½H₂O¹ | Dark Blue | 84.37 | 150-152 | 666.54 | 10.00 (9.53) | 47.45 (46.80) | 3.43 (3.45) | 12.68 (12.60) | 4.68 (4.80) |

| [Pd₂(C₇H₅N₂S)₂(CN)₂(C₁₈H₁₅P)₂]² | Orange | 65 | 238-240 | 1087.8 | - | 57.71 (57.40) | 3.84 (3.70) | 7.50 (7.72) | - |

| [Hg(L)₂]³ | - | - | - | - | - | - | - | - | - |

¹ Where L₁ = 2-Benzoyl thiobenzimidazole and L₂ = 1,10-Phenanthroline[4] ² Where C₇H₅N₂S is the deprotonated form of 1,3-benzimidazolidine-2-thione[3] ³ Where L is the deprotonated form of 2-Mercaptobenzimidazole[1][2]

Table 2: Characterization Data for Benzimidazole-2-thione Derivatives

| Compound | Formula | M.P. (°C) | Yield (%) |

| 1,3-Bis(propoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione[5][6] | C₁₅H₂₂N₂O₂S | 120–122 | - |

| 1,3-Bis(butoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione[5] | C₁₇H₂₆N₂O₂S | 124–126 | - |

| 2-(5-methyl-benzimidazol-2-yl)-phenol zinc (II)[7] | C₂₈H₂₂N₄O₂Zn | >300 | 92 |

| 2-(1H-benzimidazol-2-yl)-phenol copper (II)[7] | C₂₆H₁₈N₄O₂Cu | >300 | 89 |

Mandatory Visualization

Caption: General workflow for the synthesis of metal complexes.

Caption: Coordination of the ligand to a metal ion.

Potential Applications in Drug Development

Metal complexes of 1,3-dihydrobenzimidazole-2-thione and its derivatives have shown promise in various areas of drug development.

-

Antimicrobial Activity: Many of these complexes exhibit significant activity against a range of bacteria and fungi.[8][9] The chelation of the metal ion can enhance the antimicrobial properties of the parent ligand.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of these metal complexes against various cancer cell lines.[7][10] The mechanism of action is often attributed to their ability to interact with DNA and inhibit cancer cell proliferation.[10]

-

Enzyme Inhibition: These compounds have been investigated as inhibitors of various enzymes, which is a key strategy in drug design.

The development of new metal-based drugs is an active area of research, and these complexes represent a promising class of compounds with therapeutic potential.[11] Further studies are needed to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. zancojournal.su.edu.krd [zancojournal.su.edu.krd]

- 3. Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. A Facile and Efficient Procedure for the Synthesis of New Benzimidazole-2-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, structure and biological activities of cobalt(II) and zinc(II) coordination compounds with 2-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: "Sodium;1,3-dihydrobenzimidazole-2-thione" in Antifungal Drug Development

Introduction